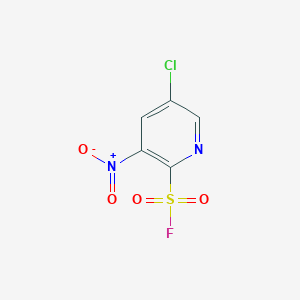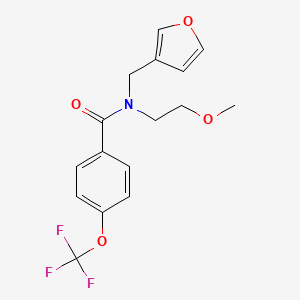
5-Chloro-3-nitropyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-nitropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClFN2O4S. It is a type of fluorinated pyridine .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 5-Chloro-3-nitropyridine-2-sulfonyl fluoride, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-nitropyridine-2-sulfonyl fluoride is represented by the InChI code: 1S/C5H2ClFN2O4S/c6-3-1-4 (9 (10)11)5 (8-2-3)14 (7,12)13/h1-2H .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
5-Chloro-3-nitropyridine-2-sulfonyl fluoride is a powder with a molecular weight of 240.59. It should be stored at a temperature below -10 degrees Celsius .Scientific Research Applications
Carbonic Anhydrase Inhibitors
- Research Context : Interaction of isozymes I, II, and IV with benzolamide-like derivatives.
- Findings : Compounds were designed to possess good leaving groups for aromatic nucleophilic substitution reactions with fluoride, aiming at introducing positron-emitting isotopes like 18F for PET applications. Optimizing synthetic procedures could lead to effective CA inhibitors for PET, assessing the role of membrane-bound CA isozymes or new diagnostic tools (Supuran, Ilies, & Scozzafava, 1998).
Fluorescence Turn-On Sensing of Fluoride
- Research Context : Sensing fluoride in drinking water and 18F-PET.
- Findings : Certain Lewis acidic organostiboranes bind fluoride anions effectively, confirmed through spectrophotometric titrations. This property allows for sub-ppm fluoridation level assays in tap water or bottled infant drinking waters (Hirai & Gabbaï, 2014).
Catalytic Synthesis of Sulfonamides
- Research Context : Nickel(II)-catalyzed addition of aryl and heteroaryl boroxines.
- Findings : This study shows the production of sulfinamide products through redox-neutral reactions. The initially formed sulfinamides can undergo further transformation to sulfonimidoyl fluorides upon treatment with fluoride, showing the versatility of the reactions (Lo & Willis, 2021).
Nucleophilic Aromatic Substitution
- Research Context : Synthesis of 2,5-disubstituted pyridines.
- Findings : Investigations into reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt showed successful substitution reactions with various nucleophiles. This pathway yielded products like 2-chloro-5-nitropyridine and others, highlighting the chemical versatility of the compound (Bakke & Sletvold, 2003).
Electrochemical Synthesis of Sulfonyl Fluorides
- Research Context : Environmentally benign electrochemical approach.
- Findings : A novel method to prepare sulfonyl fluorides using thiols or disulfides in combination with KF. This process is notable for its mild conditions and broad substrate scope, demonstrating the potential for sustainable and versatile chemical synthesis (Laudadio et al., 2019).
Safety and Hazards
Future Directions
The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines, such as 5-Chloro-3-nitropyridine-2-sulfonyl fluoride, present a special interest as potential imaging agents for various biological applications .
properties
IUPAC Name |
5-chloro-3-nitropyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJRHQKMWFYURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-nitropyridine-2-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2728010.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)
![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)
![6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B2728016.png)
![6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2728017.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/no-structure.png)

![[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2728021.png)
![1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2728023.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide](/img/structure/B2728026.png)
![Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate](/img/structure/B2728027.png)
